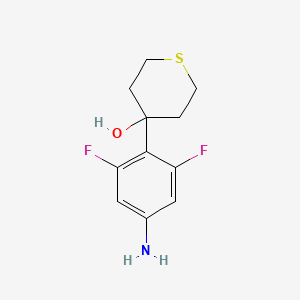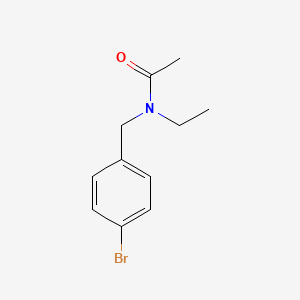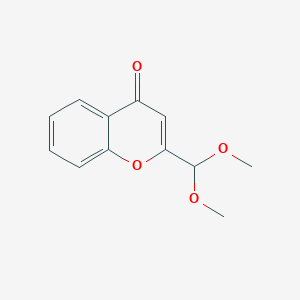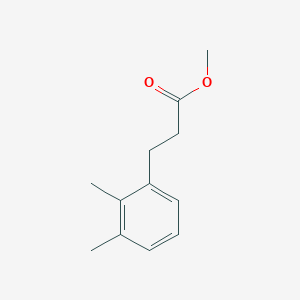
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid derivative used primarily in scientific research.
Métodos De Preparación
The synthesis of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves several steps. One common method includes the acetylation of 5,14-Androstadiene-3beta,17beta-diol using acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors and automated synthesis systems, to scale up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives and as a reference compound in analytical studies.
Biology: This compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents for hormone-related disorders.
Industry: It is used in the development of new materials and as a standard in quality control processes .
Mecanismo De Acción
The mechanism of action of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to effects on hormone regulation, cell growth, and differentiation .
Comparación Con Compuestos Similares
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol can be compared with other similar compounds, such as:
5-Alpha-Androstane-3-Beta,17beta-Diol: Known for its role in hormone regulation and anti-inflammatory effects.
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3Beta,17Beta-diol: Used in synthetic chemistry for its protective groups and stability.
The uniqueness of this compound lies in its specific acetylation, which can influence its reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
BMVMDJLEAWSOBJ-BTEPJHDCSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione](/img/structure/B8316088.png)
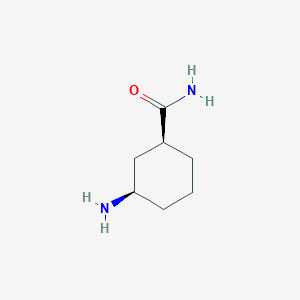
![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)
![(R)-5,5-Dimethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide](/img/structure/B8316111.png)
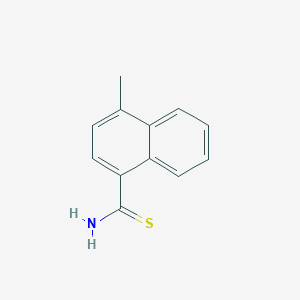
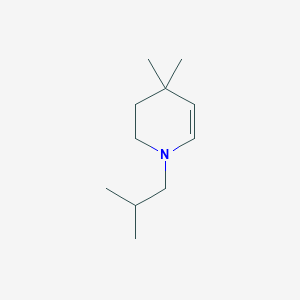
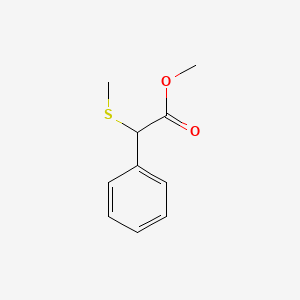
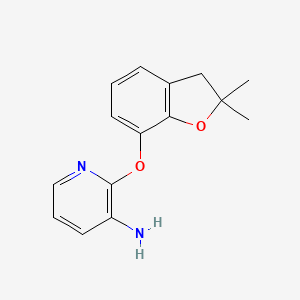
![4-Chlorofuro[3,2-c]pyridine-2-sulfonamide](/img/structure/B8316154.png)
